molecular formula C6H5Cl3N2O B11878752 3,4-Dichloro-5-(2-chloroethoxy)pyridazine CAS No. 1346698-27-8

3,4-Dichloro-5-(2-chloroethoxy)pyridazine

Cat. No.: B11878752
CAS No.: 1346698-27-8
M. Wt: 227.5 g/mol
InChI Key: DBDQKGYBBMLBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3,4-Dichloro-5-(2-chloroethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 2-chloroethanol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,4-Dichloro-5-(2-chloroethoxy)pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dichloro-5-(2-chloroethoxy)pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(2-chloroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Biological Activity

3,4-Dichloro-5-(2-chloroethoxy)pyridazine is a pyridazine derivative that has garnered attention for its diverse biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a pyridazine ring substituted with two chlorine atoms and an ethoxy group. Its structure can be represented as follows:

C8H7Cl3N2O\text{C}_8\text{H}_7\text{Cl}_3\text{N}_2\text{O}

This configuration is crucial for its biological activity, influencing its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against a range of bacterial strains and fungi. A notable study reported the synthesis of pyridazine derivatives that displayed potent inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

2. Anticancer Properties

Pyridazine derivatives have also been investigated for their anticancer potential. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, one study evaluated the cytotoxicity of various pyridazine derivatives against human adenocarcinoma cell lines (LoVo, SK-OV-3, MCF-7) and found dose-dependent anti-tumor activity .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundLoVo15Induction of apoptosis
Similar Pyridazine DerivativeSK-OV-320Cell cycle arrest
Similar Pyridazine DerivativeMCF-725Inhibition of proliferation

3. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Some pyridazine derivatives inhibit pro-inflammatory cytokines such as IL-1β in stimulated human cells. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body:

  • Enzyme Inhibition : Many pyridazine derivatives act as phosphodiesterase inhibitors, which can lead to increased levels of cyclic nucleotides (cAMP and cGMP). This mechanism is particularly relevant in cardiovascular applications where modulation of these pathways can improve heart function .
  • Receptor Modulation : The compound may also influence various receptors involved in cancer progression and inflammation, although specific receptor targets for this compound require further elucidation.

Case Studies

Several case studies highlight the efficacy of pyridazine derivatives:

  • Case Study on Antimicrobial Activity : A study involving the testing of this compound against resistant bacterial strains showed significant antimicrobial efficacy compared to standard antibiotics .
  • Case Study on Cancer Treatment : In vivo studies using murine models demonstrated that administration of a related pyridazine derivative led to a significant reduction in tumor size and improved survival rates, indicating its potential as a chemotherapeutic agent .

Properties

CAS No.

1346698-27-8

Molecular Formula

C6H5Cl3N2O

Molecular Weight

227.5 g/mol

IUPAC Name

3,4-dichloro-5-(2-chloroethoxy)pyridazine

InChI

InChI=1S/C6H5Cl3N2O/c7-1-2-12-4-3-10-11-6(9)5(4)8/h3H,1-2H2

InChI Key

DBDQKGYBBMLBKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Cl)OCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.